molecular formula C13H18O B6256003 1-Methyl-4-phenylcyclohexanol CAS No. 94734-13-1

1-Methyl-4-phenylcyclohexanol

Katalognummer B6256003
CAS-Nummer: 94734-13-1
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: TUIFOAUPMVTQPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-4-phenylcyclohexan-1-ol is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. It is a mixture of diastereomers . Diastereomers are stereoisomers (same molecular formula, same connectivity, different arrangement of atoms in space) but are not enantiomers . Unlike enantiomers which are mirror images of each other and non-superimposable, diastereomers are not mirror images of each other and non-superimposable .


Synthesis Analysis

The synthesis of diastereomers often involves the resolution of enantiomers from a racemic mixture . This process separates two enantiomers that have already mixed into a single solution . The strategy involves two steps. The first step is to convert the enantiomers into diastereomers by way of a chemical reaction . The second step, once the diastereomers have formed, is to separate them using recrystallisation . This is possible because enantiomers have shared physical properties such as melting point and boiling point, but diastereomers have different chemical properties, so they can be separated like any two different molecules .


Molecular Structure Analysis

The molecular structure of 1-methyl-4-phenylcyclohexan-1-ol involves multiple chiral centers . Diastereomers occur when a compound has two or more stereocenters . In the case of 1-methyl-4-phenylcyclohexan-1-ol, these stereocenters contribute to the formation of diastereomers .


Chemical Reactions Analysis

Diastereomers show similar, but not identical chemical properties . The rates of reactions of the two diastereomers with a given reagent can vary . This difference in reactivity is one of the key characteristics of diastereomers .


Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants and specific rotations . They also have different chemical reactivity .

Wirkmechanismus

The mechanism of action of diastereomers is largely dependent on their specific chemical structure and properties . Diastereomers can have different physical properties and reactivity . They can interact differently with other molecules, leading to different chemical reactions .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-phenylcyclohexan-1-ol involves the reduction of 1-methyl-4-phenylcyclohexanone using a chiral reducing agent to yield a mixture of diastereomers of the desired alcohol.", "Starting Materials": ["1-methyl-4-phenylcyclohexanone", "chiral reducing agent", "solvent"], "Reaction": [ "1. Dissolve 1-methyl-4-phenylcyclohexanone and chiral reducing agent in a suitable solvent.", "2. Stir the reaction mixture at a suitable temperature for a suitable time.", "3. Quench the reaction with a suitable quenching agent.", "4. Extract the product with a suitable solvent.", "5. Purify the product by column chromatography or recrystallization." ] }

CAS-Nummer

94734-13-1

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

1-methyl-4-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-13(14)9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3

InChI-Schlüssel

TUIFOAUPMVTQPS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)C2=CC=CC=C2)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.